Biotin-PEG4-Amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

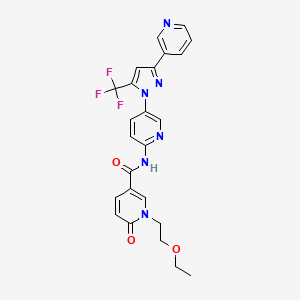

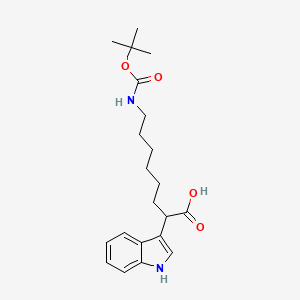

Biotin-PEG4-Amine: is a compound that consists of biotin linked to a polyethylene glycol (PEG) spacer with an amine group at the end. Biotin is a small molecule that binds with high affinity to avidin and streptavidin proteins, making it useful for various biochemical applications. The PEG spacer enhances the solubility and flexibility of the molecule, reducing steric hindrance and aggregation .

Mechanism of Action

Target of Action

Biotin-PEG4-Amine is primarily used as a biotinylation reagent . Its primary targets are proteins, antibodies, and other primary amine-containing macromolecules . These targets play crucial roles in various biological processes, including cell signaling, immune response, and enzymatic reactions.

Mode of Action

This compound interacts with its targets through a process known as biotinylation . In the presence of an activator such as EDC or HATU, this compound reacts with amine molecules . The Polyethylene Glycol (PEG) attached to the biotin gives an extended spacer arm that permits the biotin to reach into the binding pocket of the protein . This interaction results in the formation of stable amide bonds .

Pharmacokinetics

The pharmacokinetic properties of this compound are largely determined by its PEG moiety. PEGylation imparts water solubility to the biotinylated molecule, helping to prevent aggregation of biotinylated antibodies stored in solution . This increases the bioavailability of the compound.

Result of Action

The molecular effects of this compound’s action include the formation of stable amide bonds with primary amines, such as the side-chain of lysines (K) or the amino-termini of polypeptides . On a cellular level, biotinylation can affect protein function and interactions, potentially influencing cell signaling, immune responses, and other cellular processes.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the efficiency of biotinylation reactions can be affected by the pH of the environment, with optimal reactions occurring in alkaline buffers . Additionally, the solubility of this compound can be influenced by the presence of certain solvents . .

Biochemical Analysis

Biochemical Properties

Biotin-PEG4-Amine plays a significant role in biochemical reactions. The amine group can be coupled to carboxyl groups or 5′phosphate groups to form stable amide bonds . The hydrophilic PEG spacer increases solubility in aqueous media and reduces the aggregation of the molecules conjugated to the biotin compound . It also minimizes steric hindrance involved with the binding to avidin molecules .

Cellular Effects

The effects of this compound on cells and cellular processes are primarily due to its ability to modify proteins and other biomolecules. By attaching to these molecules, it can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through its interactions with biomolecules. The primary amine group can form stable amide bonds with carboxyl groups or 5′phosphate groups . This allows it to bind to proteins and other biomolecules, potentially influencing their function and activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The hydrophilic PEG spacer imparts water solubility that is transferred to the biotinylated molecule . This can influence the stability and degradation of the product, as well as its long-term effects on cellular function .

Preparation Methods

Synthetic Routes and Reaction Conditions:

Synthesis of PEG4-Amine: The synthesis begins with the preparation of PEG4, which involves the polymerization of ethylene oxide.

Coupling with Biotin: The PEG4-Amine is then coupled with biotin using a coupling reagent such as N-hydroxysuccinimide (NHS) ester.

Industrial Production Methods: Industrial production of Biotin-PEG4-Amine follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: The amine group in Biotin-PEG4-Amine can undergo nucleophilic substitution reactions with various electrophiles, such as NHS esters.

Biotinylation Reactions: The biotin moiety can react with avidin or streptavidin, forming a strong non-covalent bond.

Common Reagents and Conditions:

NHS Esters: Used for coupling reactions with the amine group.

Avidin/Streptavidin: Used for binding reactions with the biotin moiety.

Major Products:

Biotinylated Proteins: When this compound reacts with proteins containing primary amines.

Biotin-Avidin Complexes: When this compound binds to avidin or streptavidin.

Scientific Research Applications

Chemistry:

Bioconjugation: Used to attach biotin to various molecules, facilitating their detection and purification.

Biology:

Protein Labeling: Used to label proteins for various biochemical assays.

Cell Surface Labeling: Used to label cell surface proteins for studying cell signaling and interactions.

Medicine:

Drug Delivery: Used in the development of targeted drug delivery systems.

Diagnostics: Used in diagnostic assays for detecting specific biomolecules.

Industry:

Biotechnology: Used in the production of biotinylated reagents and kits.

Comparison with Similar Compounds

Biotin-PEG2-Amine: Similar structure but with a shorter PEG spacer, resulting in different solubility and flexibility properties.

Biotin-PEG4-Hydrazide: Contains a hydrazide group instead of an amine, used for different types of bioconjugation reactions.

Uniqueness:

Properties

IUPAC Name |

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethyl]pentanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H38N4O6S/c21-5-7-27-9-11-29-13-14-30-12-10-28-8-6-22-18(25)4-2-1-3-17-19-16(15-31-17)23-20(26)24-19/h16-17,19H,1-15,21H2,(H,22,25)(H2,23,24,26)/t16-,17-,19-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVGZXRGPGZMYTB-LNLFQRSKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCN)NC(=O)N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCOCCN)NC(=O)N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H38N4O6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzamide,3-(1-amino-1-methylethyl)-N-[(2R)-1,2,3,4-tetrahydro-7-[(5,6,7,8-tetrahydro-7-oxo-1,8-naphthyridin-4-yl)oxy]-2-naphthalenyl]-5-(trifluoromethyl)-](/img/structure/B606057.png)

![1-[3-Piperidin-4-yl-5-(trifluoromethyl)phenyl]guanidine](/img/structure/B606066.png)